molecular formula C16H22ClNO2S B2365836 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide CAS No. 2034452-82-7

3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide

Cat. No.: B2365836
CAS No.: 2034452-82-7
M. Wt: 327.87
InChI Key: ZWRSCTRGBRULEW-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a methoxytetrahydrothiopyran group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a phenyl compound.

    Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the formation of a tetrahydrothiopyran ring followed by methoxylation.

    Coupling Reaction: The chlorophenyl and methoxytetrahydrothiopyran intermediates are coupled using a suitable reagent to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiopyran ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.

    Material Science: They can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Such compounds may act as inhibitors for specific enzymes.

    Receptor Binding: They could be studied for their binding affinity to various biological receptors.

Medicine

    Drug Development: The compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Agriculture: Similar compounds are sometimes used in the development of pesticides or herbicides.

    Pharmaceuticals: They can be intermediates in the synthesis of more complex pharmaceutical agents.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-methylpropanamide: Lacks the methoxytetrahydrothiopyran group.

    N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and methoxytetrahydrothiopyran groups in 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide may confer unique chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2S/c1-20-16(7-9-21-10-8-16)12-18-15(19)6-5-13-3-2-4-14(17)11-13/h2-4,11H,5-10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSCTRGBRULEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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